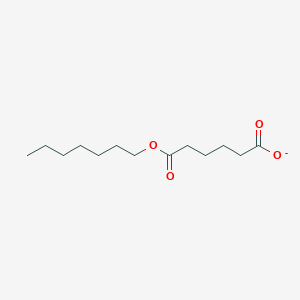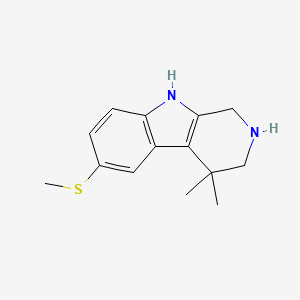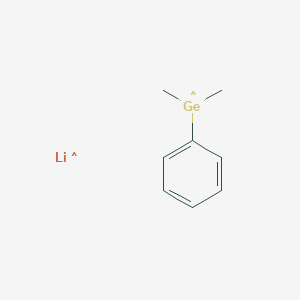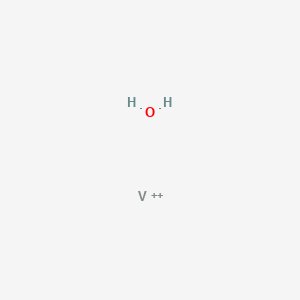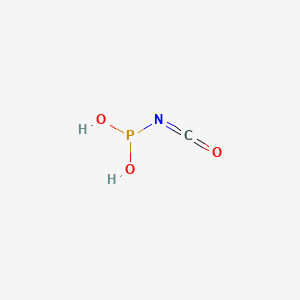
Phosphorisocyanatidous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorisocyanatidous acid is a unique chemical compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its phosphorus and isocyanate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorisocyanatidous acid typically involves the reaction of phosphorus trichloride with potassium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
PCl3+KOCN→POCN+KCl
The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors with precise temperature and pressure controls are used to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorisocyanatidous acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and urea derivatives, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
Phosphorisocyanatidous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorisocyanatidous acid involves its interaction with molecular targets through its phosphorus and isocyanate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Phosphorisocyanatidous acid can be compared with other phosphorus-containing compounds such as:
Phosphoric acid: Known for its use in fertilizers and food additives.
Phosphonic acid: Used in water treatment and as a chelating agent.
Phosphinic acid: Employed in flame retardants and plasticizers.
The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and versatility compared to other phosphorus compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial processes, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
23852-43-9 |
|---|---|
Fórmula molecular |
CH2NO3P |
Peso molecular |
107.005 g/mol |
Nombre IUPAC |
isocyanatophosphonous acid |
InChI |
InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H |
Clave InChI |
XWEAQUHXIUANQB-UHFFFAOYSA-N |
SMILES canónico |
C(=NP(O)O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


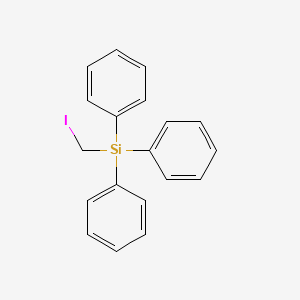
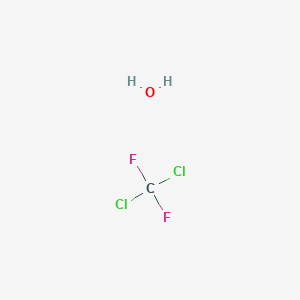
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
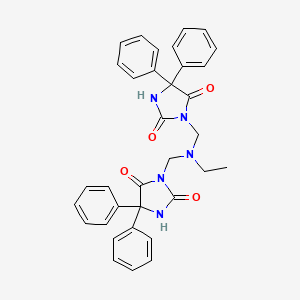
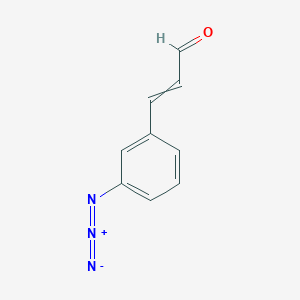

![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
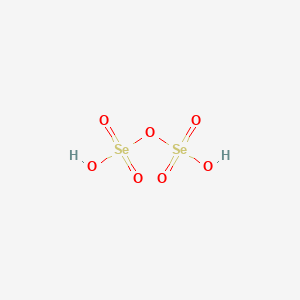
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
